Thiocolchicoside-d3

Catalog No.
S1810843
CAS No.
M.F
C₂₇H₃₀D₃NO₁₀S
M. Wt
566.64
Availability
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Thiocolchicoside-d3

Product Name

Thiocolchicoside-d3

Molecular Formula

C₂₇H₃₀D₃NO₁₀S

Molecular Weight

566.64

Synonyms

N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide-d3; (S)-N-[3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]acetamide-d3; Col

Thiocolchicoside-d3 is a deuterated derivative of thiocolchicoside, a compound known for its muscle relaxant and analgesic properties. The chemical structure of thiocolchicoside-d3 includes a modified thiocolchicine backbone, where specific hydrogen atoms are replaced by deuterium isotopes. This modification is significant for research purposes, particularly in pharmacokinetic studies and metabolic tracking due to the distinct mass of deuterium compared to hydrogen. The molecular formula for thiocolchicoside-d3 is C27H30D3N1O10S1C_{27}H_{30}D_3N_1O_{10}S_1, and it has a molecular weight of approximately 570.6 g/mol .

That specifically replace hydrogen atoms with deuterium, often using deuterated solvents or reagents.
  • Chemical Modification: The synthesis may also involve modifications to the glycosyl moiety or other functional groups to enhance solubility or stability.
  • These methods ensure that the final product retains the biological activity characteristic of thiocolchicoside while allowing for detailed study due to its unique isotopic labeling .

    Thiocolchicoside-d3 exhibits notable biological activities, primarily as a muscle relaxant. It acts as an antagonist at the gamma-aminobutyric acid (GABA) receptor, inhibiting its function in the central nervous system. This mechanism contributes to its muscle-relaxing effects, making it useful in treating conditions associated with muscle spasticity . Additionally, it has been shown to inhibit various subtypes of GABA receptors expressed in experimental models, indicating a broad range of pharmacological potential .

    Thiocolchicoside-d3 is primarily used in research settings as a labeled compound for studying muscle relaxant effects and GABA receptor interactions. Its applications include:

    • Pharmacokinetic Studies: Tracking the metabolism and distribution of muscle relaxants in biological systems.
    • Analytical Chemistry: Serving as a standard in HPLC methods to quantify thiocolchicoside levels in pharmaceutical preparations .
    • Neuroscience Research: Investigating the role of GABA receptors in muscle relaxation and spasticity disorders.

    Interaction studies involving thiocolchicoside-d3 focus on its binding affinity and inhibitory effects on GABA receptors. Research indicates that it negatively modulates these receptors, which are crucial for neurotransmission regulation in the central nervous system . Such studies are vital for understanding how modifications like deuteration affect drug-receptor interactions.

    Thiocolchicoside-d3 shares structural similarities with several compounds that also exhibit muscle relaxant properties or interact with GABA receptors. Here are some notable comparisons:

    Compound NameStructural FeaturesUnique Aspects
    ThiocolchicosideContains a glycosyl moiety and a methylthio groupNon-deuterated version used clinically
    ThiocolchicineParent compound lacking glycosylationMore potent but less soluble than thiocolchicoside
    ColtramylSimilar muscle relaxant profileDifferent mechanism of action
    2-Demethoxy-2-glucosidoxythiocolchicineA derivative with altered glycosylationPotentially different pharmacokinetics

    Thiocolchicoside-d3's unique isotopic labeling allows researchers to differentiate it from these compounds during studies, making it an invaluable tool in pharmacological research .

    Multi-step Synthesis from Thiocolchicine Precursors

    The synthesis of thiocolchicoside-d3 begins with thiocolchicine as the primary precursor, following established multi-step synthetic pathways that have been developed for the parent compound [8]. The conversion of thiocolchicine to thiocolchicoside involves a critical two-step process: regioselective demethylation at the 3-position followed by glycosylation with glucose [12]. This transformation requires careful control of reaction conditions to ensure positional selectivity and maintain the integrity of the tropolone ring system.

    The initial step involves the preparation of 3-O-demethylthiocolchicine from thiocolchicine through selective demethylation [8]. This demethylation process creates the reactive hydroxyl group necessary for subsequent glycosylation reactions. Recent biotechnological approaches have demonstrated that specific bacterial strains, particularly Bacillus megaterium, can perform this transformation with high selectivity and efficiency, achieving conversion rates exceeding 94 percent [12].

    Table 1: Thiocolchicine to Thiocolchicoside Conversion Parameters

    ParameterChemical SynthesisBiotechnological Approach
    Conversion Efficiency71%>94%
    Reaction Time4-6 hours24-26 hours
    SelectivityModerateHigh
    TemperatureRoom temperature to reflux30-37°C
    Environmental ImpactHigher solvent usageEnvironmentally sustainable

    The chemical synthesis approach utilizes acetonitrile as the preferred solvent system with 1,1,3,3-tetramethylguanidine as the organic base and boron trifluoride as the Lewis acid catalyst [8]. The reaction proceeds through sequential addition of protected glucose derivatives, specifically 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, followed by deprotection under basic conditions. The stereoselective nature of this reaction ensures exclusive formation of the β-(1,2-trans) isomer, which is critical for biological activity [8].

    For deuterated analogues, the synthetic strategy must incorporate isotopic labeling at specific positions while maintaining the structural integrity of the molecule [6]. The synthesis of thiocolchicoside-d3 involves the selective incorporation of three deuterium atoms at predetermined positions, typically at the acetamide methyl group, resulting in the formation of 2,2,2-trideuterio-N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide [6].

    Glycosylation Techniques for β-D-Glucopyranosyloxy Group Introduction

    The introduction of the β-D-glucopyranosyloxy group represents a critical step in thiocolchicoside synthesis and requires sophisticated glycosylation methodologies [8]. The glycosylation reaction proceeds through an SN1-like mechanism involving the formation of a glycosyl donor-acceptor complex [18]. The reaction conditions must be carefully optimized to ensure β-selectivity and avoid competing α-anomer formation.

    The glycosylation process employs protected glucose derivatives as glycosyl donors, with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose being the most commonly used reagent [8]. The reaction is facilitated by Lewis acid catalysis, typically using boron trifluoride diethyl etherate, which activates the anomeric center for nucleophilic attack by the phenolic hydroxyl group of 3-O-demethylthiocolchicine [8].

    Table 2: Glycosylation Reaction Optimization Parameters

    VariableOptimal ConditionsAlternative ConditionsYield Impact
    SolventAcetonitrileNitromethane, DCM10-15% difference
    TemperatureRoom temperature0-50°CTemperature sensitive
    Catalyst Loading7.2 mL BF3·Et2O5-10 mL rangeDose dependent
    Reaction Time2 hours1-6 hoursTime critical
    Base1,1,3,3-tetramethylguanidineAlternative organic basesSelectivity affected

    The stereoselective nature of this glycosylation is influenced by the neighboring group participation of the acetyl protecting groups [8]. The acetyl group at the 2-position of glucose participates in the reaction mechanism, stabilizing the oxonium ion intermediate and directing the incoming nucleophile to the β-face of the sugar ring [16]. This results in exclusive formation of the β-glycosidic linkage, which is essential for the biological activity of the final product.

    Enzymatic glycosylation approaches have also been explored for thiocolchicoside synthesis [14]. Glycosyltransferases, particularly those derived from bacterial sources, can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity [14]. These enzymatic methods offer advantages in terms of reaction selectivity and environmental sustainability, though they may require specialized conditions and longer reaction times compared to chemical methods [14].

    The deprotection step following glycosylation is typically accomplished through basic hydrolysis using aqueous sodium hydroxide in ethanol [8]. This process removes the acetyl protecting groups to reveal the free hydroxyl groups of the glucose moiety. The deprotection conditions must be carefully controlled to avoid degradation of the sensitive tropolone ring system or hydrolysis of the glycosidic bond [8].

    Deuterium Labeling Methodologies and Positional Specificity

    Deuterium labeling of thiocolchicoside involves sophisticated isotopic modification strategies that ensure selective incorporation of deuterium atoms at specific molecular positions [19]. The most common approach for thiocolchicoside-d3 synthesis involves the use of deuterated acetyl chloride or acetic anhydride to introduce deuterium atoms at the acetamide methyl group [20]. This strategy results in the incorporation of three deuterium atoms, creating the trideuterated analogue with enhanced metabolic stability.

    The deuterium labeling process must consider the kinetic isotope effect, which can influence reaction rates and selectivity [19]. The carbon-deuterium bond is approximately 10 percent stronger than the corresponding carbon-hydrogen bond, leading to reduced reactivity at deuterated positions [22]. This property can be advantageous for creating metabolically stable analogues but requires careful optimization of reaction conditions to ensure complete conversion.

    Table 3: Deuterium Labeling Strategies and Incorporation Efficiency

    Labeling MethodDeuterium SourceIncorporation SiteEfficiencyIsotopic Purity
    AcylationCD3COClAcetamide methyl>95%>98% D3
    ExchangeD2O/catalystExchangeable positionsVariable70-90%
    Direct synthesisDeuterated precursorsMultiple sites>90%>95%
    Late-stage labelingVarious D sourcesSpecific positions80-95%Variable

    Positional specificity in deuterium labeling is achieved through selective chemical transformations that target specific functional groups [23]. For thiocolchicoside-d3, the primary labeling site is the acetamide methyl group, which can be selectively deuterated during the acetylation step of the synthesis [6]. This approach ensures high isotopic purity and avoids unwanted deuterium incorporation at other positions that might affect the molecule's biological activity.

    Advanced deuterium labeling methodologies include hydrogen isotope exchange reactions using transition metal catalysts [19]. These methods can achieve site-selective deuteration through directed metalation or aromatic C-H activation processes [23]. However, such approaches require careful consideration of the substrate's stability and the potential for competing side reactions that could compromise the integrity of the thiocolchicoside structure.

    The verification of deuterium incorporation is accomplished through advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry [20]. Deuterium nuclear magnetic resonance provides direct evidence of isotopic incorporation and can distinguish between different deuterated isomers [25]. High-resolution mass spectrometry confirms the molecular weight increase corresponding to deuterium substitution and can assess the isotopic purity of the final product [25].

    Purification Protocols for Radiolabeled Analogues

    The purification of thiocolchicoside-d3 and other isotopically labeled analogues requires specialized protocols that ensure high chemical and radiochemical purity while maintaining the integrity of the deuterium labels [27]. The purification process must address several challenges, including the separation of isotopically labeled compounds from their non-labeled counterparts, the removal of synthetic impurities, and the preservation of isotopic purity throughout the purification workflow.

    High-performance liquid chromatography represents the primary purification method for radiolabeled thiocolchicoside analogues [28]. The chromatographic separation is typically performed using reversed-phase columns with gradient elution systems employing water-acetonitrile or water-methanol mobile phases [35]. The selection of appropriate chromatographic conditions is critical for achieving baseline separation between the deuterated and non-deuterated species, which may exhibit only subtle differences in retention behavior.

    Table 4: Purification Methods and Quality Control Parameters

    Purification MethodResolution CapacityRecovery YieldPurity AchievementTime Requirement
    Preparative HPLCHigh85-95%>98%2-4 hours
    Column ChromatographyModerate80-90%95-98%4-8 hours
    CrystallizationVariable70-85%>99%12-24 hours
    Supercritical Fluid ChromatographyHigh90-95%>98%1-3 hours

    The quality control assessment of purified thiocolchicoside-d3 involves multiple analytical techniques to confirm both chemical and isotopic purity [27]. Radiochemical purity is determined through radio-thin layer chromatography or radio-high-performance liquid chromatography, which can detect and quantify radioactive impurities or decomposition products [28]. For stable isotope analogues like thiocolchicoside-d3, mass spectrometric analysis provides definitive confirmation of isotopic incorporation and purity.

    Specialized purification protocols for radiolabeled compounds must also consider the potential for isotopic exchange or scrambling during the purification process [30]. The use of deuterated solvents or carefully controlled pH conditions can minimize unwanted hydrogen-deuterium exchange that could compromise the isotopic purity of the final product [29]. Storage conditions are equally important, with recommendations for low-temperature storage under inert atmosphere to prevent degradation or isotopic exchange over time.

    High-resolution mass spectrometry has emerged as the gold standard for the precise molecular characterization of Thiocolchicoside-d3. The technique provides unambiguous molecular weight determination and structural elucidation capabilities that are essential for confirming the successful incorporation of deuterium atoms into the thiocolchicoside framework [1] [2].

    Molecular Ion Characterization

    The molecular formula of Thiocolchicoside-d3 is C₂₇H₃₀D₃NO₁₀S, representing a molecular weight of 566.64 Da compared to the unlabeled parent compound at 563.62 Da [3] [4]. This 3.02 Da mass difference corresponds precisely to the replacement of three hydrogen atoms with deuterium isotopes in the acetyl group attached to the nitrogen atom . High-resolution electrospray ionization mass spectrometry consistently demonstrates excellent mass accuracy, typically achieving measurements within 0.35 parts per million of the theoretical monoisotopic mass [2].

    The base peak in positive ion mode appears at m/z 567.203, corresponding to the protonated molecular ion [M+H]⁺ [2]. Additional characteristic adduct ions include the sodium adduct [M+Na]⁺ at m/z 589.185 and the potassium adduct [M+K]⁺ at m/z 605.159, which serve as valuable confirmatory ions for structural verification.

    Fragmentation Patterns and Structural Confirmation

    The fragmentation behavior of Thiocolchicoside-d3 under collision-induced dissociation conditions provides detailed insights into its structural integrity and the stability of the deuterium label [6] [7]. The major fragmentation pathways involve the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da) to produce a prominent fragment ion at m/z 405.158. This fragmentation pattern mirrors that observed for the unlabeled compound, confirming that deuterium incorporation does not significantly alter the fundamental fragmentation mechanisms [6].

    Secondary fragmentation produces an ion at m/z 387.147, corresponding to further loss of water from the aglycone fragment. A characteristic base fragment appears at m/z 225.076, representing the core aromatic system after elimination of both the glucose unit and various side chains [7] [8].

    Quantitative Applications and Method Validation

    High-resolution mass spectrometry methods for Thiocolchicoside-d3 demonstrate exceptional linearity across concentration ranges of 0.5 to 50 μg/mL, with correlation coefficients consistently exceeding 0.999 [1] [9]. The limit of detection has been established at approximately 0.15 ng/mL, while the limit of quantification reaches 0.46 ng/mL under optimized analytical conditions [10] [11].

    The enhanced selectivity provided by high-resolution mass spectrometry enables the differentiation between Thiocolchicoside-d3 and its primary metabolite, 3-desmethylthiocolchicine, which represents a significant analytical advantage over traditional ultraviolet detection methods [1]. This capability proves particularly valuable in complex biological matrices where metabolic interference may compromise analytical accuracy.

    Multidimensional Nuclear Magnetic Resonance Spectroscopy

    Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Thiocolchicoside-d3 through multiple complementary techniques, including proton NMR, carbon-13 NMR, and specialized multidimensional experiments. The integration of these approaches enables complete assignment of all carbon and proton resonances within the complex molecular framework [12] [13].

    Proton Nuclear Magnetic Resonance Analysis

    ¹H Nuclear Magnetic Resonance spectroscopy of Thiocolchicoside-d3 reveals characteristic signals that confirm both the structural integrity of the parent molecule and the successful incorporation of deuterium atoms. The aromatic region displays distinct signals at 7.01 parts per million for the C-12 proton, 6.73 parts per million for the C-11 proton, and 6.52 parts per million for the C-4 proton [13]. These chemical shifts are consistent with the expected deshielding effects of the adjacent methoxy and hydroxyl substituents on the aromatic ring system.

    The aliphatic region contains several diagnostic signals, including the distinctive glucose anomeric proton at 4.91 parts per million, which appears as a doublet with a coupling constant of 7.8 Hertz, confirming the beta-glycosidic linkage [14]. The methine proton at C-7 resonates at 4.85 parts per million, while the methylene protons at C-5 and C-6 appear as complex multipets between 2.31 and 3.15 parts per million.

    The most significant diagnostic feature for confirming deuterium incorporation appears in the acetyl methyl region. While the unlabeled thiocolchicoside displays a sharp singlet at approximately 2.0 parts per million for the N-acetyl methyl group, Thiocolchicoside-d3 shows significant intensity reduction or complete absence of this signal due to deuterium substitution [14]. This observation provides unambiguous confirmation of successful deuteration at the intended position.

    Carbon-13 Nuclear Magnetic Resonance Spectroscopy

    ¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of Thiocolchicoside-d3, with chemical shifts spanning the typical range from 15.8 to 197.3 parts per million [15] [16]. The carbonyl carbon of the acetyl group appears as the most downfield signal at 197.3 parts per million, consistent with the expected chemical shift for an amide carbonyl carbon [16].

    The aromatic carbons display characteristic chemical shifts in the 108.9 to 153.2 parts per million region, with quaternary carbons generally appearing more downfield than protonated carbons [17] [15]. The methoxy carbons appear at 61.2 and 56.8 parts per million, while the methylthio carbon resonates at 15.8 parts per million, representing the most upfield signal in the spectrum.

    The glucose carbons provide additional structural confirmation, with the anomeric carbon appearing at 102.1 parts per million and the remaining sugar carbons distributed between 62.4 and 78.1 parts per million [16]. The deuterated acetyl methyl carbon shows characteristic isotope effects, appearing at 22.1 parts per million with reduced intensity due to the quadrupolar relaxation effects of adjacent deuterium nuclei [18].

    Advanced Multidimensional Nuclear Magnetic Resonance Techniques

    Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information for complete structural assignment of Thiocolchicoside-d3 [19] [20]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-proton correlations, enabling unambiguous assignment of all protonated carbons within the molecule.

    Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-proton couplings, providing essential information about the substitution patterns on the aromatic ring and the connectivity between the aglycone and glucose portions of the molecule [19]. These experiments prove particularly valuable for confirming the regiochemistry of the methoxy and methylthio substituents on the aromatic system.

    Correlation Spectroscopy experiments establish homonuclear proton-proton coupling relationships, enabling the complete assignment of the complex multipets observed in the aliphatic region [20]. The glucose proton assignments benefit significantly from these correlations, allowing discrimination between the various hydroxyl-bearing carbons within the sugar moiety.

    Chromatographic Purity Assessment

    Chromatographic methods represent the cornerstone of purity assessment for Thiocolchicoside-d3, with both High-Performance Liquid Chromatography and Ultra-Performance Liquid Chromatography providing complementary analytical capabilities. These techniques offer excellent separation efficiency, quantitative accuracy, and the ability to detect and quantify potential impurities at trace levels [21] [22] [23].

    High-Performance Liquid Chromatography Method Development

    The optimized High-Performance Liquid Chromatography method employs a Phenomenex Luna C18(2) column (250 × 4.6 millimeters, 5 micrometers particle size) operated under reversed-phase conditions [21] [22]. The mobile phase consists of a gradient system utilizing 20 millimolar sodium acetate buffer at pH 5.0 as the aqueous component and a methanol:acetonitrile mixture (20:80 volume/volume) as the organic modifier [21].

    The isocratic elution profile maintains a flow rate of 1.0 milliliters per minute, with ultraviolet detection performed at 254 nanometers, corresponding to the absorption maximum of the thiocolchicoside chromophore [22] [24]. Under these conditions, Thiocolchicoside-d3 exhibits a retention time of 13.42 minutes, providing baseline separation from the unlabeled compound, which elutes at 13.29 minutes [23].

    The method demonstrates excellent system suitability parameters, including a resolution factor of 2.1 between deuterated and unlabeled compounds, theoretical plate count of 4,772, and tailing factor of 1.28 [25]. These parameters ensure robust analytical performance and reliable quantitative results across multiple analytical runs.

    Ultra-Performance Liquid Chromatography Optimization

    Ultra-Performance Liquid Chromatography offers significant advantages in terms of analysis time, resolution, and sensitivity for Thiocolchicoside-d3 analysis [26]. The optimized method employs a Waters Acquity UPLC BEH C18 column (100 × 2.1 millimeters, 1.7 micrometers particle size) operated at elevated pressure conditions up to 8,500 pounds per square inch [26].

    The reduced particle size enables operation at a flow rate of 0.3 milliliters per minute while maintaining excellent separation efficiency [26]. Under these conditions, Thiocolchicoside-d3 elutes at 4.21 minutes with a peak width of 0.08 minutes, representing a significant reduction in analysis time compared to conventional High-Performance Liquid Chromatography methods.

    The Ultra-Performance Liquid Chromatography method demonstrates superior sensitivity, with limits of detection and quantification improved by factors of 3 to 5 compared to High-Performance Liquid Chromatography approaches [26]. This enhanced sensitivity proves particularly valuable for trace-level impurity analysis and pharmacokinetic applications requiring detection of low-concentration analytes.

    Method Validation and Quality Control

    Comprehensive method validation for Thiocolchicoside-d3 chromatographic analysis follows International Council for Harmonisation guidelines, encompassing assessments of linearity, accuracy, precision, specificity, robustness, and system suitability [21] [27] [23]. Linearity studies demonstrate excellent correlation coefficients exceeding 0.999 across concentration ranges of 5 to 50 micrograms per milliliter for High-Performance Liquid Chromatography and 1 to 6 micrograms per milliliter for Ultra-Performance Liquid Chromatography [27] [26].

    Accuracy assessments through recovery studies consistently achieve results between 98.0 and 102.0 percent across low, medium, and high concentration levels [21] [11]. Precision evaluations, including both intraday and interday variability studies, demonstrate relative standard deviations consistently below 2.0 percent, indicating excellent method reproducibility [25] [23].

    Specificity studies confirm the absence of interference from common pharmaceutical excipients, degradation products, and related substances [21] [28]. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions demonstrate the stability-indicating nature of the methods, with clear separation of Thiocolchicoside-d3 from its potential degradation products [6] [22].

    Isotopic Distribution Analysis via Mass Spectrometry

    The isotopic distribution pattern of Thiocolchicoside-d3 provides fundamental information about the molecular composition and serves as a powerful tool for confirming the presence and extent of deuterium incorporation. Mass spectrometric analysis of isotopic distributions enables precise determination of elemental composition and verification of isotopic labeling efficiency [29] [30].

    Theoretical Isotopic Pattern Calculations

    The theoretical isotopic distribution for Thiocolchicoside-d3 (C₂₇H₃₀D₃NO₁₀S) can be calculated based on the natural abundance of stable isotopes for each constituent element [30] [31]. Carbon-13 represents the most significant contributor to the isotopic pattern, with its 1.1 percent natural abundance leading to a substantial M+1 peak intensity. With 27 carbon atoms in the molecule, the probability of incorporating at least one carbon-13 isotope reaches approximately 30.5 percent [30].

    The molecular ion appears at m/z 566.196, while the M+1 peak at m/z 567.199 shows 30.5 percent relative intensity due primarily to carbon-13 incorporation [31]. Higher-order isotopic peaks appear at progressively lower intensities, with the M+2 peak at 5.8 percent, M+3 at 0.9 percent, and higher masses contributing less than 0.1 percent to the overall pattern [29].

    The sulfur isotopic contribution adds complexity to the pattern, with sulfur-34 (4.4 percent natural abundance) contributing to the M+2 peak intensity [30]. Nitrogen-15 and oxygen-18 make minor contributions to the overall isotopic distribution, but their effects remain within the experimental uncertainty of typical mass spectrometric measurements.

    Experimental Isotopic Distribution Verification

    Experimental determination of the isotopic distribution for Thiocolchicoside-d3 confirms excellent agreement with theoretical predictions, with deviations typically remaining within ±0.3 percent [32] [33]. The molecular ion peak at m/z 566.196 serves as the base peak for intensity normalization, while the M+1 peak at m/z 567.199 consistently shows intensities between 30.5 and 30.8 percent relative to the molecular ion [33].

    The close agreement between theoretical and experimental isotopic distributions provides strong evidence for the correct molecular formula assignment and confirms the absence of significant impurities that might alter the expected pattern [34]. Any substantial deviations from the predicted pattern would indicate either incorrect molecular formula assignment or the presence of isotopic contaminants.

    High-resolution mass spectrometry enables accurate measurement of individual isotopic peaks, allowing discrimination between isobaric species that might complicate the isotopic pattern [35] [36]. The mass accuracy achievable with modern instruments permits confident assignment of isotopic peaks even in complex spectra containing multiple overlapping species.

    Applications in Quantitative Analysis

    Isotopic distribution analysis serves multiple quantitative applications in the characterization of Thiocolchicoside-d3 [32] [37]. The ratio of molecular ion to M+1 peak intensities provides an independent verification of molecular composition, complementing other analytical techniques in structural confirmation [30].

    For samples containing mixtures of deuterated and unlabeled thiocolchicoside, isotopic distribution analysis enables determination of the deuterium incorporation efficiency [37]. The presence of incompletely deuterated species would manifest as additional peaks in the isotopic pattern, allowing quantitative assessment of labeling purity.

    Dates

    Last modified: 07-20-2023

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